molecular formula C12H14NNaO7 B13856933 4-Aminophenyl beta-D-Glucuronide Sodium Salt

4-Aminophenyl beta-D-Glucuronide Sodium Salt

Cat. No.: B13856933
M. Wt: 307.23 g/mol
InChI Key: YELMRTMGISJVTP-BLKPXHQLSA-M
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Chemical Reactions Analysis

4-Aminophenyl beta-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines .

Mechanism of Action

The mechanism of action of 4-Aminophenyl beta-D-Glucuronide Sodium Salt involves its role as a substrate for glucuronidation reactions. Glucuronidation is a process where glucuronic acid is added to a substrate, increasing its solubility and facilitating its excretion from the body. This compound interacts with enzymes such as UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid to the substrate .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H14NNaO7

Molecular Weight

307.23 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-6-(4-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C12H15NO7.Na/c13-5-1-3-6(4-2-5)19-12-9(16)7(14)8(15)10(20-12)11(17)18;/h1-4,7-10,12,14-16H,13H2,(H,17,18);/q;+1/p-1/t7-,8-,9+,10-,12+;/m0./s1

InChI Key

YELMRTMGISJVTP-BLKPXHQLSA-M

Isomeric SMILES

C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+]

Canonical SMILES

C1=CC(=CC=C1N)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

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